Navigating the Physicochemical Landscape of 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol: A Technical Guide for Advanced Research
Navigating the Physicochemical Landscape of 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol: A Technical Guide for Advanced Research
Foreword for the Advanced Researcher
In the intricate tapestry of drug discovery and fine chemical synthesis, the utility of a molecule is fundamentally governed by its physical and chemical properties. These characteristics dictate its behavior in biological systems, its reactivity in synthetic protocols, and its stability under various conditions. This guide is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.
While this specific polysubstituted benzyl alcohol is not extensively cataloged in readily accessible literature, its structural motifs are prevalent in contemporary medicinal chemistry. The presence of a halogenated, multi-substituted aromatic ring suggests its potential as a key intermediate or a foundational scaffold for novel therapeutic agents. The interplay of the chloro, fluoro, and methoxy substituents creates a unique electronic and steric environment, influencing properties such as lipophilicity, metabolic stability, and target-binding interactions.
This document moves beyond a simple recitation of data. It is structured to provide a holistic understanding by dissecting the molecule's characteristics through the lens of its close structural analogs. By presenting a comparative analysis alongside a proposed, scientifically-grounded synthetic pathway, we aim to equip the discerning scientist with the necessary insights to confidently incorporate 4-Chloro-2-fluoro-3-methoxybenzyl alcohol into their research and development workflows. We will delve into the "why" behind the expected properties, grounding our analysis in the established principles of physical organic chemistry.
Molecular Identity and Structural Characteristics
4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol. Its core structure consists of a benzene ring functionalized with a hydroxymethyl (-CH₂OH) group. The aromatic ring is further substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group (-OCH₃) at the 3-position.
| Identifier | Value |
| IUPAC Name | (4-Chloro-2-fluoro-3-methoxyphenyl)methanol |
| Molecular Formula | C₈H₈ClFO₂ |
| Molecular Weight | 190.60 g/mol |
| CAS Number | Not assigned |
| Canonical SMILES | COC1=C(F)C(CO)=CC=C1Cl |
| InChI Key | (To be generated upon synthesis) |
The strategic placement of these substituents is expected to significantly modulate the molecule's physicochemical profile compared to simpler benzyl alcohols. The fluorine atom at the 2-position and the methoxy group at the 3-position are likely to induce a specific conformational preference of the benzyl alcohol moiety through intramolecular hydrogen bonding and steric effects.
Predicted and Comparative Physical Properties
| Property | 4-Chloro-2-methoxybenzyl alcohol[1][2] | 3-Methoxybenzyl alcohol[3] | 4-Methoxybenzyl alcohol[4][5] | 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (Predicted) |
| Appearance | Pale cream to cream crystalline solid | Light yellow or light brown liquid | Colorless to slightly yellow liquid or opaque crystals | Likely a white to off-white solid or a viscous liquid at room temperature. |
| Melting Point | 44-52 °C | Not applicable (liquid at room temp.) | 22-25 °C | Expected to be in a similar or slightly higher range than 4-chloro-2-methoxybenzyl alcohol due to the additional fluorine, potentially 50-70 °C. |
| Boiling Point | Not available | ~250 °C at 723 mmHg | ~259 °C | Predicted to be in the range of 260-280 °C at atmospheric pressure, influenced by the increased molecular weight and polarity. |
| Density | Not available | ~1.112 g/mL at 25 °C | ~1.113 g/mL at 25 °C | Estimated to be around 1.2-1.3 g/mL at 25 °C, given the presence of the heavier chlorine and fluorine atoms. |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, sparingly soluble in water | Soluble in ethanol and ether, limited solubility in water[6] | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) and have low solubility in water. |
| pKa (hydroxyl) | ~14.4 (Predicted) | ~14.4 (Predicted) | ~14.4 (Predicted) | The acidity of the benzylic alcohol is not expected to be significantly altered. |
Rationale for Predictions:
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Melting Point: The introduction of a fluorine atom can increase crystal lattice energy through favorable intermolecular interactions, thus a higher melting point than the non-fluorinated analog is anticipated.
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Boiling Point: The increased molecular weight and polarity due to the C-F bond will likely lead to stronger intermolecular forces, resulting in a higher boiling point.
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Density: The replacement of a hydrogen atom with a heavier fluorine atom will increase the molecular density.
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Solubility: The overall hydrophobic character of the substituted benzene ring will dominate, leading to poor water solubility, a crucial factor for consideration in pharmaceutical formulations.
Proposed Synthetic Pathway and Methodologies
The existence of 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a commercially available reagent provides a direct and efficient entry point for the synthesis of the target benzyl alcohol.[7][8] The proposed synthetic route involves a two-step process starting from this key intermediate.
Figure 1: Proposed synthetic workflow.
Experimental Protocol: Step 1 - Oxidation of Boronic Acid to Aldehyde
This step can be achieved through various modern organic chemistry methods. A common approach is the use of a mild oxidizing agent.
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Reaction Setup: To a solution of 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask, add pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) (1.5 eq.) in portions at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite to remove the chromium salts. The filtrate is then concentrated under reduced pressure. The crude product, 4-chloro-2-fluoro-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.
Experimental Protocol: Step 2 - Reduction of Aldehyde to Benzyl Alcohol
The reduction of the intermediate aldehyde to the target benzyl alcohol is a standard and high-yielding transformation.[9]
-
Reaction Setup: Dissolve the purified 4-chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Reaction Execution: Cool the solution to 0 °C in an ice bath and add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
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Work-up and Purification: Quench the reaction by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is not available, a conservative approach to handling should be adopted based on the hazard profiles of its structural analogs.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Hazard Analogy: Structurally similar compounds like 4-Chloro-2-methoxybenzyl alcohol are known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, similar precautions should be taken.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications in Research and Development
The unique substitution pattern of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol makes it a valuable building block in several areas of chemical research:
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Medicinal Chemistry: As a precursor for the synthesis of novel small molecules for drug discovery. The specific arrangement of halogen and methoxy groups can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Agrochemicals: Substituted benzyl alcohols are common intermediates in the synthesis of pesticides and herbicides.[1]
-
Materials Science: Can be used as a monomer or a functionalizing agent in the development of specialty polymers and materials.
Figure 2: Application pathways.
Conclusion
4-Chloro-2-fluoro-3-methoxybenzyl alcohol represents a promising, albeit under-characterized, chemical entity with significant potential for advanced chemical synthesis. This guide has provided a comprehensive overview of its predicted physical properties, grounded in a comparative analysis of its structural analogs. Furthermore, a viable and detailed synthetic protocol has been proposed, offering a clear path to its preparation in a laboratory setting. By understanding its molecular characteristics and synthetic accessibility, researchers are well-equipped to unlock the potential of this versatile building block in their respective fields.
References
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]
-
PrepChem.com. Preparation of 3-methoxybenzyl alcohol. [Link]
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PubChem. 4-Chloro-2-methoxybenzyl alcohol. [Link]
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PubChem. 3-Methoxybenzyl alcohol. [Link]
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